
N-1-adamantyl-N'-(tetrahydro-2-furanylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-adamantyl-N'-(tetrahydro-2-furanylmethyl)urea, also known as AFAU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AFAU is a derivative of adamantane, a cyclic hydrocarbon, and has been found to exhibit promising pharmacological properties. In
Mechanism of Action
The mechanism of action of N-1-adamantyl-N'-(tetrahydro-2-furanylmethyl)urea is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways involved in cancer cell growth and survival. N-1-adamantyl-N'-(tetrahydro-2-furanylmethyl)urea has been found to inhibit the activity of the protein kinase B (AKT) pathway, which plays a crucial role in cell survival and proliferation. Additionally, N-1-adamantyl-N'-(tetrahydro-2-furanylmethyl)urea has been found to induce the expression of the tumor suppressor protein p53, which regulates cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
N-1-adamantyl-N'-(tetrahydro-2-furanylmethyl)urea has been found to exhibit various biochemical and physiological effects, particularly in cancer cells. It has been found to induce cell cycle arrest and apoptosis, inhibit cell migration and invasion, and reduce the expression of various oncogenes. Additionally, N-1-adamantyl-N'-(tetrahydro-2-furanylmethyl)urea has been found to modulate the expression of various proteins involved in angiogenesis, the process by which tumors develop their own blood supply.
Advantages and Limitations for Lab Experiments
One advantage of N-1-adamantyl-N'-(tetrahydro-2-furanylmethyl)urea is its specificity towards cancer cells, which makes it a potential candidate for targeted cancer therapy. Additionally, N-1-adamantyl-N'-(tetrahydro-2-furanylmethyl)urea has been found to have low toxicity towards normal cells, which reduces the risk of side effects. However, one limitation of N-1-adamantyl-N'-(tetrahydro-2-furanylmethyl)urea is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for further research on N-1-adamantyl-N'-(tetrahydro-2-furanylmethyl)urea. One area of interest is the development of more efficient synthesis methods that can produce N-1-adamantyl-N'-(tetrahydro-2-furanylmethyl)urea in larger quantities. Additionally, further studies are needed to fully understand the mechanism of action of N-1-adamantyl-N'-(tetrahydro-2-furanylmethyl)urea and its potential use in treating various diseases. Finally, more studies are needed to assess the safety and efficacy of N-1-adamantyl-N'-(tetrahydro-2-furanylmethyl)urea in vivo before it can be considered for clinical use.
Synthesis Methods
The synthesis of N-1-adamantyl-N'-(tetrahydro-2-furanylmethyl)urea involves the reaction of 1-adamantyl isocyanate with tetrahydro-2-furanylmethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform, and the resulting product is purified through column chromatography. The chemical structure of N-1-adamantyl-N'-(tetrahydro-2-furanylmethyl)urea is confirmed through various spectroscopic techniques such as NMR and IR spectroscopy.
Scientific Research Applications
N-1-adamantyl-N'-(tetrahydro-2-furanylmethyl)urea has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, N-1-adamantyl-N'-(tetrahydro-2-furanylmethyl)urea has been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(1-adamantyl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c19-15(17-10-14-2-1-3-20-14)18-16-7-11-4-12(8-16)6-13(5-11)9-16/h11-14H,1-10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLLRSZZBHOUDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-N'-tetrahydro-2-furanylmethylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

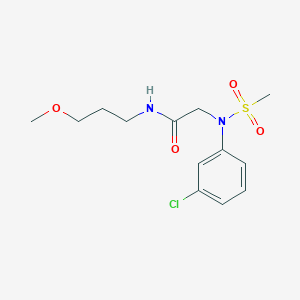
![N-cyclohexyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4890238.png)
![N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4890242.png)
![2-[3-(2-methoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4890248.png)
![N'-[1-(3-nitrophenyl)ethylidene]-2-quinolinecarbohydrazide](/img/structure/B4890252.png)
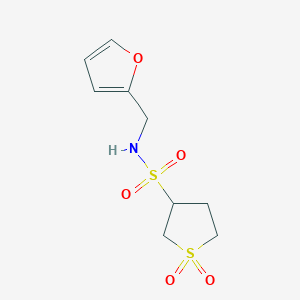
![diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B4890270.png)
![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4890281.png)
![4-[3-(4-bromophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4890283.png)
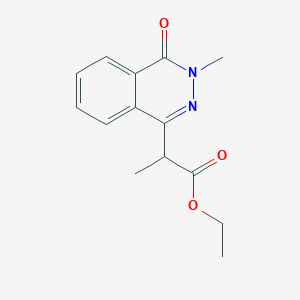
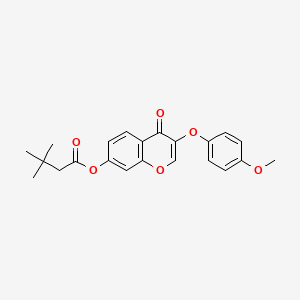
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B4890297.png)
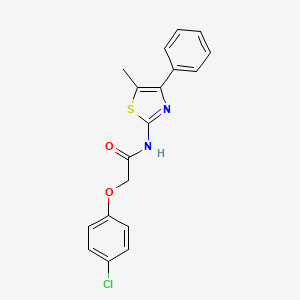
![1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-imidazolidinedione trifluoroacetate](/img/structure/B4890328.png)